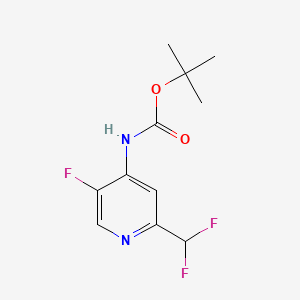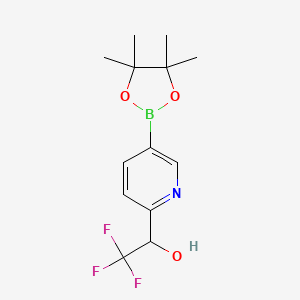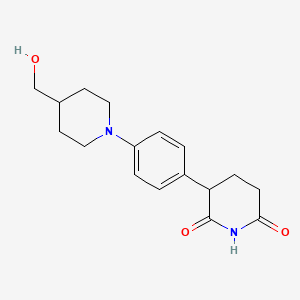
3-(4-(4-(Hydroxymethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(4-(Hydroxymethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione is a synthetic compound with the molecular formula C17H22N2O3 and a molecular weight of 302.37 g/mol . This compound is known for its role as a ligand for E3 ligase, making it significant in the field of targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-(Hydroxymethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the use of piperidine-2,6-dione as a starting material, which is then reacted with 4-(hydroxymethyl)piperidine in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-(Hydroxymethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include:
- Aldehydes and carboxylic acids from oxidation.
- Alcohols and amines from reduction.
- Various substituted piperidine derivatives from substitution reactions .
Scientific Research Applications
3-(4-(4-(Hydroxymethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a ligand for E3 ligase, playing a crucial role in the ubiquitin-proteasome pathway.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-(4-(Hydroxymethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione involves its role as a ligand for E3 ligase. This interaction facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The compound binds to the E3 ligase, forming a complex that tags the target protein with ubiquitin molecules, marking it for degradation .
Comparison with Similar Compounds
Similar Compounds
2,6-Piperidinedione, 3-[4-[4-(hydroxymethyl)-1-piperidinyl]phenyl]-: Shares a similar structure but may have different functional groups or substituents.
4-(hydroxymethyl)piperidine-1-carbodithioic acid: Another piperidine derivative with distinct chemical properties.
Uniqueness
3-(4-(4-(Hydroxymethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione is unique due to its specific role as a ligand for E3 ligase, making it particularly valuable in the field of targeted protein degradation. Its ability to facilitate the ubiquitination and degradation of target proteins sets it apart from other similar compounds .
Properties
Molecular Formula |
C17H22N2O3 |
|---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
3-[4-[4-(hydroxymethyl)piperidin-1-yl]phenyl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H22N2O3/c20-11-12-7-9-19(10-8-12)14-3-1-13(2-4-14)15-5-6-16(21)18-17(15)22/h1-4,12,15,20H,5-11H2,(H,18,21,22) |
InChI Key |
YNBKVCRGCPPLIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1C2=CC=C(C=C2)N3CCC(CC3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride](/img/structure/B13689515.png)
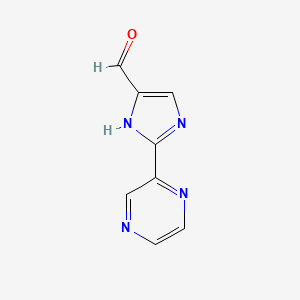

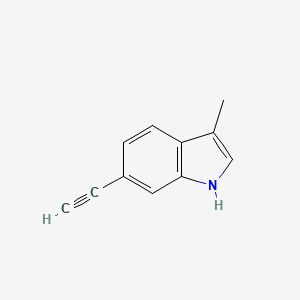
![cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine](/img/structure/B13689558.png)
